Chloroquinhydrochlorid

Übersicht

Beschreibung

Chloroquine is an antiparasitic medicine used for the prevention and treatment of malaria . It works by killing the malaria-causing parasite and stops the infection from spreading . Chloroquine is also used in the treatment of inflammatory rheumatic diseases, such as lupus erythematosus and rheumatoid arthritis . It is administered orally as chloroquine phosphate and can also be given by intramuscular injection as chloroquine hydrochloride .

Synthesis Analysis

Chloroquine is an aminoquinolone derivative first developed in the 1940s for the treatment of malaria . It was the drug of choice to treat malaria until the development of newer antimalarials such as pyrimethamine, artemisinin, and mefloquine . The exact synthesis process of Chloroquine is complex and involves several stages, including the use of high-performance liquid chromatography (HPLC) methods .Molecular Structure Analysis

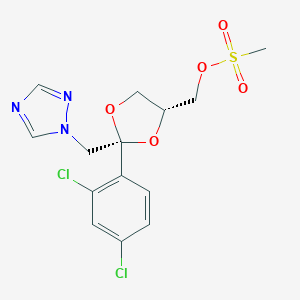

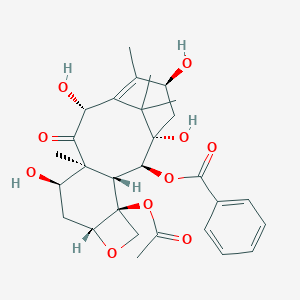

Chloroquine is a 9-aminoquinolone . It has a similar chemical structure and pharmacokinetics properties to its analog, hydroxychloroquine . The molecular structure of Chloroquine is complex and involves several key components, including a quinoline ring structure .Physical And Chemical Properties Analysis

Chloroquine has several physical and chemical properties that make it effective as a treatment for malaria and some autoimmune diseases. These include fast action against the parasite in the blood, low toxicity, good bioavailability in oral form, high volume of distribution, high aqueous solubility of its salts, and low cost .Wissenschaftliche Forschungsanwendungen

Malaria-Behandlung

Chloroquin wird seit über 70 Jahren als Erstlinientherapie zur Prophylaxe und Behandlung von Malaria eingesetzt . Es ist ein 9-Aminoquinolon, das zur Bekämpfung dieser Krankheit weit verbreitet ist .

Autoimmune Erkrankungen

Chloroquin und sein Analogon, Hydroxychloroquin, wurden für die Behandlung von Autoimmunerkrankungen wie Lupus erythematodes und rheumatoider Arthritis umgewidmet . Diese Krankheiten sind durch eine überaktive Immunantwort gekennzeichnet, und Chloroquin trägt dazu bei, diese Immunreaktionen zu reduzieren .

Antivirale Eigenschaften

Es besteht wachsendes Interesse an den potenziellen antiviralen Eigenschaften von Chloroquin. Es wurde zur Behandlung von HIV, Q-Fieber, Whipple-Krankheit, Pilz-, Zika- und Chikungunya-Infektionen eingesetzt . Es hat sich auch gezeigt, dass es die Rezeptorbindung der viralen Partikel hemmt, ihre Replikation stört und den „Zytokinsturm“ unterdrückt .

Sjögren-Syndrom und Porphyrie

Chloroquin wurde zur Behandlung des Sjögren-Syndroms und der Porphyria cutanea tarda eingesetzt . Dies sind seltene Krankheiten, die das Bindegewebe des Körpers betreffen.

Mundkrankheiten

Chloroquin wurde zur Behandlung der chronisch-ulzerativen Stomatitis eingesetzt, einer schmerzhaften Erkrankung, die zu Schwellungen und Geschwüren im Mund führt

Wirkmechanismus

Target of Action

Chloroquine hydrochloride, also known as Chloroquine dihydrochloride, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species, by converting toxic heme to non-toxic hemazoin .

Mode of Action

Chloroquine passively diffuses into acidic cellular compartments such as endosomes, lysosomes, and the Golgi network . Once inside these organelles, it becomes protonated, trapping the chloroquine in the organelle and raising the surrounding pH . This raised pH in endosomes prevents virus particles from utilizing their activity for fusion and entry into the cell . Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, leading to their death .

Biochemical Pathways

Chloroquine affects the biochemical pathway involving the conversion of heme to hemazoin . By inhibiting this pathway, chloroquine causes the accumulation of toxic heme within the parasite, leading to its death . Chloroquine also impairs lysosomal activity and autophagy, leading to a decrease in antigen processing and presentation .

Pharmacokinetics

Chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver . Following administration, chloroquine is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active desethylchloroquine and bisdesethylchloroquine . The volume of distribution ranges from 200 to 800 L/kg, the half-life ranges from 20 to 60 days, and clearance from 0.7 to 1 L/h/kg .

Result of Action

The molecular and cellular effects of chloroquine’s action include the disruption of the parasite’s biochemical pathways, leading to the accumulation of toxic heme and the death of the parasite . Chloroquine also impairs lysosomal activity and autophagy, leading to a decrease in antigen processing and presentation . In some cases, chronic use of chloroquine may lead to drug-induced myopathy .

Action Environment

The efficacy and stability of chloroquine can be influenced by various environmental factors. For instance, the pH of the cellular compartments can affect the protonation and trapping of chloroquine . Additionally, the presence of other antiviral agents can influence the effectiveness of chloroquine . .

Safety and Hazards

Chloroquine has a number of side effects, including serious heart rhythm problems that can be life-threatening . It can cause QT prolongation, increase the risk of QT prolongation in patients with renal insufficiency or failure, increase insulin levels and insulin action causing increased risk of severe hypoglycemia, and cause hemolysis in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency .

Zukünftige Richtungen

Chloroquine and hydroxychloroquine have been successfully used to treat several infectious (HIV, Q fever, Whipple’s disease, fungal infections), rheumatological (systemic lupus erythematosus, antiphospholipid antibody syndrome, rheumatoid arthritis, Sjögren’s syndrome), and other immunological diseases . There is growing interest in Chloroquine as a therapeutic alternative in the treatment of HIV, Q fever, Whipple’s disease, fungal, Zika, Chikungunya infections, Sjogren’s syndrome, porphyria, chronic ulcerative stomatitis, polymorphic light eruption, and different types of cancer . Ongoing clinical trials will probably extend the current indications of these drugs .

Eigenschaften

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3.2ClH/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFGECQRSMVKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501026664 | |

| Record name | Chloroquine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3545-67-3 | |

| Record name | Chloroquine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroquine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROQUINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT0J0815S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

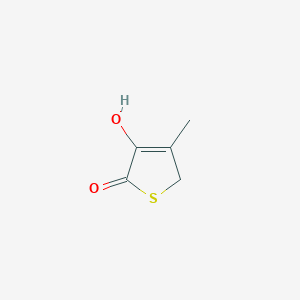

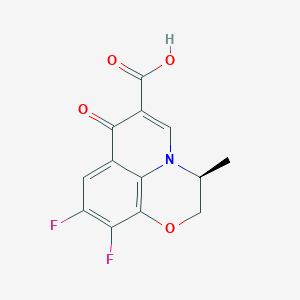

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)